molecular formula C26H25ClN2O4 B2930556 3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol CAS No. 1351643-42-9

3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

Cat. No. B2930556
CAS RN: 1351643-42-9
M. Wt: 464.95
InChI Key: NKILEZOFBYFFLV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a useful research compound. Its molecular formula is C26H25ClN2O4 and its molecular weight is 464.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Antimicrobial Activity

  • A study focused on the vibrational study of a similar molecule, emphasizing its molecular structure, vibrational modes, and antimicrobial activities. This research indicated the potential of such compounds in antimicrobial applications (Sivakumar et al., 2021).

Synthesis and Molecular Docking

  • Another study reported the synthesis of novel pyridine derivatives, including the compound , with an emphasis on molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry (Flefel et al., 2018).

Biological Evaluation and Docking Studies

  • Research involving microwave-assisted synthesis of related pyrazoline derivatives demonstrated significant anti-inflammatory and antibacterial activities. This study also included molecular docking results to suggest the potential of these compounds as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Synthesis and Anticancer Activity

  • A study on the synthesis and molecular docking of new oxazole clubbed pyridyl-pyrazolines, which include compounds structurally similar to the one , showed promising anticancer and antimicrobial activities. This research underlines the potential use of these compounds in overcoming drug resistance in microbes (Katariya et al., 2021).

Antioxidant Properties

  • Research into new triazole derivatives revealed their antioxidant and antiradical activities. This suggests the compound's potential application in areas requiring antioxidant properties (Bekircan et al., 2008).

properties

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3.C3H8O/c24-17-5-3-16(4-6-17)20-13-28-23-18(22(20)27)7-8-21-19(23)12-26(14-29-21)11-15-2-1-9-25-10-15;1-3(2)4/h1-10,13H,11-12,14H2;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILEZOFBYFFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

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